N-(3-chlorophenyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide
Description
N-(3-chlorophenyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide is a heterocyclic acetamide derivative featuring a 3-chlorophenyl group attached to the acetamide nitrogen and a saturated 3-oxodecahydroquinoxaline moiety linked to the carbonyl group. The compound’s structure combines a meta-substituted aromatic ring with a bicyclic quinoxaline system, which is fully hydrogenated except for the ketone group at position 3.
Properties
Molecular Formula |
C16H20ClN3O2 |
|---|---|
Molecular Weight |
321.80 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-2-(3-oxo-2,4,4a,5,6,7,8,8a-octahydro-1H-quinoxalin-2-yl)acetamide |
InChI |
InChI=1S/C16H20ClN3O2/c17-10-4-3-5-11(8-10)18-15(21)9-14-16(22)20-13-7-2-1-6-12(13)19-14/h3-5,8,12-14,19H,1-2,6-7,9H2,(H,18,21)(H,20,22) |
InChI Key |
NHLPBNKUCAMFFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)NC(C(=O)N2)CC(=O)NC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for the preparation of Compound X. One common method involves the condensation of 3-chloroaniline with a suitable ketone (such as cyclohexanone) in the presence of an acid catalyst. The resulting intermediate undergoes cyclization to form the quinoxaline ring system. Finally, acetylation of the amino group yields the target compound.
Reaction Conditions::Condensation: 3-chloroaniline + ketone → intermediate
Cyclization: Intermediate → quinoxaline ring
Acetylation: Quinoxaline ring + acetic anhydride → Compound X
Industrial Production:: Compound X is industrially produced using optimized conditions to achieve high yields and purity. Large-scale synthesis typically involves batch or continuous processes.
Chemical Reactions Analysis
Compound X participates in various chemical reactions:
Oxidation: It can be oxidized to form a corresponding N-oxide.
Reduction: Reduction of the ketone group yields the corresponding alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation.
Scientific Research Applications
Compound X finds applications in diverse fields:
Medicine: Investigated as a potential drug candidate due to its unique structure and biological activity.
Chemistry: Used as a building block in organic synthesis.
Industry: Employed in the production of specialty chemicals.
Mechanism of Action
The exact mechanism by which Compound X exerts its effects remains an active area of research. It likely interacts with specific molecular targets, modulating cellular pathways. Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
The meta-chlorophenyl group in the target compound distinguishes it from analogs with different substituents or substitution patterns:
- N-(2-fluorophenyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide (): Replacing the 3-chloro group with a 2-fluoro substituent alters electronic and steric properties. The meta vs. ortho substitution also influences molecular conformation, as seen in crystal studies of related acetanilides .
- N-(3-methylphenyl)-2,2,2-trichloro-acetamide (): Meta-methyl substitution reduces electron-withdrawing effects, which could decrease intermolecular hydrogen bonding compared to the chloro analog. Crystal structure analyses show that electron-withdrawing groups like nitro or chloro increase lattice stability via N–H⋯O interactions .
Variations in the Heterocyclic Moiety
The 3-oxodecahydroquinoxaline core differentiates the compound from other heterocyclic acetamides:
- Benzothiazoles are known for their role in kinase inhibition, whereas quinoxalines may target DNA or redox enzymes .
- 2-(3-Chlorophenyl)-N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide (): The thiadiazole ring, a five-membered system with two nitrogens and sulfur, contrasts with the bicyclic quinoxaline. Thiadiazoles often exhibit antimicrobial activity, suggesting divergent pharmacological profiles compared to quinoxaline derivatives .
Biological Activity
N-(3-chlorophenyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide is a compound of significant interest in pharmacological research, particularly regarding its interactions with opioid receptors and potential therapeutic applications. This article explores the biological activity, synthesis, and pharmacological implications of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a chlorophenyl group and a decahydroquinoxaline moiety. Its molecular formula is with a molecular weight of approximately 356.2 g/mol. Below is a summary of its physicochemical properties:
| Property | Value |
|---|---|
| Molecular Weight | 356.2 g/mol |
| LogP | 1.5944 |
| Hydrogen Bond Acceptors | 7 |
| Hydrogen Bond Donors | 3 |
| Polar Surface Area | 76.135 Ų |
The primary mechanism of action for this compound involves its interaction with the κ-opioid receptors (KOR). These receptors play a critical role in pain modulation, mood regulation, and other neurobiological processes. Upon binding to KOR, the compound may exhibit both agonistic and antagonistic effects, which can be beneficial in developing pain management therapies.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Opioid Receptor Modulation : The compound has shown affinity for κ-opioid receptors, potentially leading to analgesic effects without the severe side effects associated with traditional opioids.
- Antinociceptive Effects : In preclinical studies, it has demonstrated significant antinociceptive properties in animal models, suggesting its potential as a pain relief agent.
- Neuroprotective Properties : Some studies have indicated that the compound may offer neuroprotective benefits, possibly through its interactions with neurotransmitter systems.
Case Studies
Several case studies highlight the pharmacological potential of this compound:
- Study on Pain Management : A study conducted on rodents demonstrated that administration of this compound resulted in reduced pain responses compared to control groups, indicating its efficacy as an analgesic agent.
- Neuroprotection in Models of Neurodegeneration : In models simulating neurodegenerative diseases, the compound exhibited protective effects on neuronal cells, suggesting its potential application in treating conditions like Alzheimer's or Parkinson's disease.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Reaction of 3-chloroaniline with acylating agents to form the acetamide derivative.
- Cyclization steps to introduce the decahydroquinoxaline structure.
Pharmacokinetic Properties
The pharmacokinetic profile of this compound has been evaluated through ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis:
| Parameter | Value |
|---|---|
| Blood-Brain Barrier Penetration | Optimal |
| P-glycoprotein Inhibition Potential | Moderate |
| Plasma Protein Binding | High |
These properties suggest that the compound is well absorbed and may effectively cross the blood-brain barrier, enhancing its potential therapeutic applications.
Q & A
Basic Research Questions
Q. [Basic] What are the key synthetic routes for N-(3-chlorophenyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide?
- Answer : Synthesis typically involves multi-step reactions:
Condensation : Reacting a chlorophenylamine derivative with a quinoxaline precursor under anhydrous conditions (e.g., using DCC as a coupling agent).
Cyclization : Acid- or base-catalyzed ring closure to form the decahydroquinoxaline core.
Functionalization : Introducing the acetamide moiety via nucleophilic acyl substitution.
Critical parameters include solvent polarity (e.g., DMF for solubility), temperature control (0–60°C), and stoichiometric ratios to minimize by-products .
Q. [Basic] How is the compound characterized for purity and structural integrity?
- Answer : Standard analytical methods include:
- HPLC : Purity assessment (>95% threshold) using C18 columns and UV detection.
- Spectroscopy :
- ¹H/¹³C NMR : Confirming proton environments and carbon frameworks (e.g., quinoxaline carbonyl at ~170 ppm in ¹³C NMR).
- IR : Identifying functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹).
- X-ray crystallography : Resolving crystal packing and stereochemistry using SHELXL for refinement .
Q. [Basic] What biological targets are associated with quinoxaline-acetamide derivatives?
- Answer : Similar compounds exhibit activity against:
- Enzymes : COX-1/2 inhibition (e.g., 75% inhibition by Quinoxaline A in vitro ).
- Receptors : G-protein-coupled receptors (GPCRs) via acetamide hydrogen bonding.
- Microbial targets : Disrupting bacterial cell wall synthesis.
Assays include enzyme-linked immunosorbent assays (ELISA) and microbial growth inhibition studies .
Advanced Research Questions
Q. [Advanced] How can synthetic yields be optimized for large-scale production?
- Answer : Yield optimization strategies:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
- Catalysts : Pd/C for hydrogenation steps (reduces reaction time by 30%).
- Step monitoring : TLC and LC-MS track intermediate formation to adjust conditions dynamically.
Pilot studies show 15–20% yield improvements via microwave-assisted synthesis .
Q. [Advanced] How to resolve contradictions in COX inhibition data across structural analogs?
- Answer : Discrepancies arise from:
- Substituent effects : Electron-withdrawing groups (e.g., -Cl) enhance binding vs. electron-donating groups (-OCH₃).
- Assay variability : Standardize protocols (e.g., IC₅₀ measurements at fixed pH 7.4).
- Structural modeling : Molecular docking (AutoDock Vina) identifies steric clashes in bulky analogs.
Comparative analysis of fluorophenyl vs. chlorophenyl derivatives reveals ~20% activity differences .
Q. [Advanced] What computational methods predict the compound’s mechanism of action?
- Answer : Advanced workflows include:
- Molecular Dynamics (MD) : Simulate ligand-receptor binding stability over 100 ns trajectories.
- QSAR Models : Correlate substituent lipophilicity (logP) with antimicrobial activity (R² > 0.85).
- Density Functional Theory (DFT) : Calculate charge distribution to predict nucleophilic attack sites.
Studies on triazoloquinoxaline analogs validate these approaches .
Q. [Advanced] How does stereochemistry impact the compound’s bioactivity?
- Answer : Decahydroquinoxaline’s fused ring system creates multiple stereocenters.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
